(3s,4s)-4-Methylpiperidin-3-amine
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Overview
Description
(3s,4s)-4-Methylpiperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3s,4s)-4-Methylpiperidin-3-amine typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts in the hydrogenation of suitable precursors. For instance, the asymmetric hydrogenation of 4-methylpyridine can yield this compound under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3s,4s)-4-Methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-methylpiperidin-3-one, while substitution reactions can produce a variety of N-substituted piperidines .
Scientific Research Applications
Chemistry
In chemistry, (3s,4s)-4-Methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study the interactions of chiral amines with enzymes and receptors. It serves as a model compound for understanding the stereochemical requirements of biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders .
Industry
Industrially, this compound is used in the production of agrochemicals and fine chemicals. Its reactivity and chiral properties make it suitable for the synthesis of high-value products .
Mechanism of Action
The mechanism of action of (3s,4s)-4-Methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(3s,4s)-4-Methylpiperidin-3-ol: Similar in structure but contains a hydroxyl group instead of an amine.
(3s,4s)-4-Methylpiperidin-3-one: Contains a ketone group instead of an amine.
(3s,4s)-4-Methylpiperidin-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
What sets (3s,4s)-4-Methylpiperidin-3-amine apart from these similar compounds is its amine functionality, which imparts unique reactivity and biological activity. The presence of the amine group allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that its analogs cannot .
Properties
Molecular Formula |
C6H14N2 |
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Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3S,4S)-4-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m0/s1 |
InChI Key |
WAVKYGIWXZBFIE-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1N |
Canonical SMILES |
CC1CCNCC1N |
Origin of Product |
United States |
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